molecular formula C12H15N3 B7568199 N-(quinoxalin-6-ylmethyl)propan-1-amine

N-(quinoxalin-6-ylmethyl)propan-1-amine

Cat. No.: B7568199
M. Wt: 201.27 g/mol
InChI Key: IXYCVCKOFHNHKY-UHFFFAOYSA-N
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Description

N-(quinoxalin-6-ylmethyl)propan-1-amine is a secondary amine derivative featuring a quinoxaline aromatic system linked to a propylamine chain via a methylene bridge. Quinoxaline, a bicyclic heteroaromatic compound with two nitrogen atoms at positions 1 and 4, confers unique electronic and steric properties to the molecule.

Properties

IUPAC Name

N-(quinoxalin-6-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-5-13-9-10-3-4-11-12(8-10)15-7-6-14-11/h3-4,6-8,13H,2,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYCVCKOFHNHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between N-(quinoxalin-6-ylmethyl)propan-1-amine and related compounds:

Compound Name Core Aromatic System Amine Chain Features Synthetic Yield Physical Form Purity (HPLC) Key Applications/Notes
This compound (Target) Quinoxaline Propylamine, no substituents Not reported Not reported Not reported Hypothesized for medicinal chemistry
N-Benzyl-3-(quinolin-6-yl)prop-2-yn-1-amine Quinoline Propargylamine (C≡C bond), benzyl group 87% Orange oil Not reported Palladium-catalyzed synthesis
Compound 1 in (Oxazole derivative) Oxazole-chlorophenyl Piperidine-carboxamide, dimethylpiperidine 62% White solid >99.8% Hepatitis C virus entry inhibitors
N-[(1-Butyltetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine Tetrahydroquinoline Methoxypropylamine, butyl substituent Not reported Not reported Not reported Specialty chemical (Biosynth brand)
N-(2-Methylbenzyl)propan-1-amine Benzyl Simple propylamine Industrial scale Not reported Not reported Marketed for industrial applications

Key Observations:

Aromatic System Influence: Quinoxaline (target compound) vs. Oxazole derivatives () exhibit lower aromaticity but include halogenated phenyl groups, which may improve lipophilicity and target affinity .

Amine Chain Modifications :

  • Propargylamine () introduces rigidity and reactivity due to the alkyne bond, contrasting with the flexible propan-1-amine chain in the target compound .
  • Methoxypropylamine () increases hydrophilicity, which could enhance solubility in aqueous environments .

Nucleophilic substitutions () yield solids with exceptional purity (>99.8%), indicating robust purification protocols .

Physical Properties :

  • Solids () vs. Oils (): Crystalline solids are preferable for formulation stability, while oils may require derivatization for practical use.

Research Findings and Implications

  • Biological Activity: Oxazole derivatives () demonstrate antiviral activity, implying that the target compound’s quinoxaline core could be explored for similar pharmacological applications.
  • Solubility and Stability : The methoxypropyl chain in highlights the trade-off between hydrophilicity and steric bulk. The target compound’s unmodified propan-1-amine chain may offer a balance of solubility and metabolic stability .
  • Synthetic Challenges : Propargylamine synthesis () requires specialized catalysts, whereas the target compound’s simpler structure might allow for cost-effective production .

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